![molecular formula C18H25BrN2O2 B11970864 2-(4-Bromophenoxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide CAS No. 303064-29-1](/img/structure/B11970864.png)
2-(4-Bromophenoxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide
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Overview
Description
2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is a complex organic compound characterized by the presence of a bromophenoxy group and a tert-butylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps:
Formation of 4-Bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-Bromophenoxyacetic Acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Preparation of Hydrazide: The 4-bromophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Formation of the Final Compound: The hydrazide is then reacted with 4-tert-butylcyclohexanone under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexylidene moiety.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include the corresponding carboxylic acid or ketone.
Reduction: Products may include the corresponding alcohol or amine.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The bromophenoxy group may play a role in binding to these targets, while the hydrazide moiety could be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylphenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide makes it unique, as bromine can participate in specific interactions that chlorine or methyl groups cannot
Properties
CAS No. |
303064-29-1 |
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Molecular Formula |
C18H25BrN2O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-tert-butylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C18H25BrN2O2/c1-18(2,3)13-4-8-15(9-5-13)20-21-17(22)12-23-16-10-6-14(19)7-11-16/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H,21,22) |
InChI Key |
GCVHOQNNWCKVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)COC2=CC=C(C=C2)Br)CC1 |
Origin of Product |
United States |
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